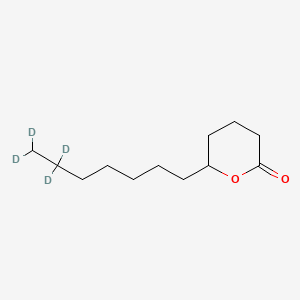

6-Heptyltetrahydro-2H-pyran-2-one-d4

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

分子式 |

C12H22O2 |

|---|---|

分子量 |

202.33 g/mol |

IUPAC 名称 |

6-(6,6,7,7-tetradeuterioheptyl)oxan-2-one |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h11H,2-10H2,1H3/i1D2,2D2 |

InChI 键 |

QRPLZGZHJABGRS-LNLMKGTHSA-N |

手性 SMILES |

[2H]C([2H])C([2H])([2H])CCCCCC1CCCC(=O)O1 |

规范 SMILES |

CCCCCCCC1CCCC(=O)O1 |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Deuterated δ-Lactones for Use as Internal Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated δ-lactones, which are invaluable as internal standards for quantitative analysis by mass spectrometry. The precise and accurate quantification of δ-lactones is crucial in various fields, including flavor and fragrance chemistry, food science, and pharmaceutical development, due to their significant sensory properties and biological activities. The use of stable isotope-labeled internal standards, such as their deuterated analogues, is the gold standard for achieving reliable and reproducible results in complex matrices.

This guide details various synthetic methodologies, presents quantitative data in structured tables for easy comparison, and provides explicit experimental protocols for key reactions. Furthermore, it includes visualizations of synthetic pathways and analytical workflows to facilitate a deeper understanding of the processes involved.

Synthetic Methodologies for Deuterated δ-Lactones

The introduction of deuterium (B1214612) atoms into the δ-lactone scaffold can be achieved through several synthetic strategies. The choice of method often depends on the desired position of the deuterium labels, the availability of starting materials, and the required isotopic purity. The most common approaches include the catalytic deuteration of unsaturated precursors, reduction of functionalized lactones with deuterated reagents, and hydrogen-deuterium (H/D) exchange reactions.

Catalytic Deuteration of Unsaturated δ-Lactones

Catalytic deuteration is a widely employed method for the introduction of deuterium across carbon-carbon double or triple bonds. This approach typically involves the use of deuterium gas (D₂) in the presence of a heterogeneous or homogeneous catalyst. For the synthesis of deuterated δ-lactones, unsaturated δ-lactone precursors are required.

A key example of this methodology is the synthesis of various deuterated δ-lactones for use as internal standards in the analysis of dairy products.[1][2][3] The general scheme involves the synthesis of an appropriate α,β-unsaturated δ-lactone followed by catalytic deuteration.

General Synthetic Pathway for Catalytic Deuteration

Caption: General workflow for the synthesis of deuterated δ-lactones via catalytic deuteration of unsaturated precursors.

Reduction of Functionalized Lactones with Deuterated Reagents

Another effective method for introducing deuterium is through the reduction of a suitable functional group with a deuterated reducing agent. Reagents such as lithium aluminum deuteride (B1239839) (LiAlD₄) are powerful and can be used to reduce esters, carboxylic acids, and other functional groups to deuterated alcohols, which can then be cyclized to form the desired lactone.

While specific examples for δ-lactones are less common in the literature compared to catalytic deuteration, this method offers a viable alternative, particularly when specific labeling patterns are required that are not accessible through the deuteration of unsaturated precursors.

Conceptual Pathway for Synthesis via Reduction

Caption: Conceptual workflow for synthesizing deuterated δ-lactones using a deuterated reducing agent.

Hydrogen-Deuterium (H/D) Exchange

Direct H/D exchange reactions offer a straightforward approach to introduce deuterium into a molecule by replacing existing hydrogen atoms. These reactions are often catalyzed by metals (e.g., palladium, platinum) or can occur under acidic or basic conditions, typically using a deuterium source like deuterium oxide (D₂O). The regioselectivity of the exchange depends on the acidity or steric accessibility of the C-H bonds. For δ-lactones, hydrogens at the α-position to the carbonyl group are the most likely candidates for exchange under basic conditions due to enolate formation.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various deuterated δ-lactones, providing a comparative overview of different methods and their efficiencies.

Table 1: Synthesis of Deuterated δ-Lactones via Catalytic Deuteration

| Deuterated δ-Lactone | Precursor | Catalyst | Solvent | Yield (%) | Isotopic Purity (%) | Reference |

| [2,3-²H₂]-δ-Decalactone | 2-Pentenyl-cyclopentanone (after Baeyer-Villiger) | Pt/C | Ethanol | 91.5 (hydrogenation step) | >99 | [4] |

| [²H₄]-δ-Decalactone | Not specified | Not specified | Not specified | Not specified | Not specified | [1][2][3] |

| [²H₄]-δ-Undecalactone | Not specified | Not specified | Not specified | Not specified | Not specified | [1][2][3] |

| [²H₃]-δ-Dodecalactone | Not specified | Not specified | Not specified | Not specified | Not specified | [1][2][3] |

| [²H₄]-δ-Tridecalactone | Not specified | Not specified | Not specified | Not specified | Not specified | [1][2][3] |

Note: The synthesis of the precursor 2-pentylidene cyclopentanone from cyclopentanone and n-valeraldehyde had a yield of 86.3%. The subsequent Baeyer-Villiger oxidation to δ-decalactone had a yield of 61.2%.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol 1: Synthesis of [2,3-²H₂]-δ-Decalactone (Adapted from the hydrogenation step for δ-Decalactone synthesis[4])

Step 1: Synthesis of 2-Pentylidene Cyclopentanone

-

To a flask, add cyclopentanone and n-valeraldehyde.

-

Perform an aldol condensation followed by dehydration to yield 2-pentylidene cyclopentanone. The reported yield for this step is approximately 86.3%.[4]

Step 2: Catalytic Hydrogenation (Deuteration)

-

In a suitable atmospheric pressure reactor, combine 5 g of 2-pentylidene cyclopentanone, 0.2 g of Platinum on carbon (Pt/C) catalyst, and 40 mL of ethanol.

-

Seal the reactor and purge with nitrogen gas to remove air.

-

Introduce deuterium gas (D₂) into the reactor and maintain at atmospheric pressure.

-

Stir the reaction mixture until the uptake of deuterium gas ceases.

-

Filter the reaction mixture to remove the Pt/C catalyst.

-

Evaporate the solvent under reduced pressure to obtain the deuterated 2-pentyl cyclopentanone. The reported yield for the analogous hydrogenation step is 91.5%.[4]

Step 3: Baeyer-Villiger Oxidation

-

Dissolve the deuterated 2-pentyl cyclopentanone in a suitable solvent (e.g., methanol).

-

Add an oxidizing agent, such as hydrogen peroxide, and an acid catalyst (e.g., sulfuric acid).

-

Stir the reaction at a controlled temperature (e.g., 50 °C).

-

After the reaction is complete, quench the reaction and extract the product with an organic solvent.

-

Purify the crude product by distillation under reduced pressure to obtain [2,3-²H₂]-δ-decalactone. The reported yield for the non-deuterated Baeyer-Villiger oxidation is 61.2%.[4]

Analytical Workflow for Quantification using Deuterated δ-Lactone Internal Standards

Deuterated δ-lactones are primarily used as internal standards in stable isotope dilution assays (SIDA) coupled with mass spectrometry (MS), most commonly gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Analytical Workflow

Caption: A typical workflow for the quantification of δ-lactones using a deuterated internal standard.

Sample Preparation

-

Spiking: A known amount of the deuterated δ-lactone internal standard is added to the sample at the earliest stage of the sample preparation process. This accounts for any analyte loss during subsequent steps.

-

Extraction: The δ-lactones (both the analyte and the internal standard) are extracted from the sample matrix. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Concentration: The extract is often concentrated to increase the sensitivity of the analysis.

Instrumental Analysis (GC-MS/MS)

For volatile and semi-volatile lactones, GC-MS is a common analytical technique.

-

Gas Chromatography (GC): The extracted sample is injected into the GC, where the compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The deuterated internal standard will have a very similar retention time to its non-deuterated counterpart.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. In the ion source (e.g., using electron ionization - EI), the molecules are fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion at a specific m/z. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is often used to enhance sensitivity and selectivity. A specific ion for the analyte and a corresponding, mass-shifted ion for the deuterated internal standard are monitored.

Data Analysis

-

Peak Integration: The chromatographic peaks for the selected ions of the analyte and the internal standard are integrated to determine their respective peak areas.

-

Ratio Calculation: The ratio of the peak area of the analyte to the peak area of the internal standard is calculated.

-

Quantification: A calibration curve is generated by analyzing a series of standards with known concentrations of the analyte and a constant concentration of the internal standard. The peak area ratio of the unknown sample is then used to determine its concentration from the calibration curve.

This comprehensive approach, utilizing synthesized deuterated δ-lactones as internal standards, ensures high accuracy and precision in the quantification of these important compounds in complex matrices, making it an indispensable tool for researchers and professionals in various scientific disciplines.

References

- 1. Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays Based on Novel Syntheses of Carbon-13-Labeled γ-Lactones and Deuterium-Labeled δ-Lactones in Combination with Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

Technical Guide: Chemical Properties of 6-Heptyltetrahydro-2H-pyran-2-one-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Heptyltetrahydro-2H-pyran-2-one-d4 is the deuterated form of 6-heptyltetrahydro-2H-pyran-2-one, a saturated δ-lactone also known as δ-dodecalactone. As a stable isotope-labeled compound, it serves as a valuable tool in various research applications, particularly in pharmacokinetic and metabolic studies. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, enabling its use as an internal standard for quantitative analysis by mass spectrometry and as a tracer to elucidate the metabolic fate of the parent compound.[1] This guide provides a comprehensive overview of the chemical properties, analytical methodologies, and potential biological relevance of this compound.

Chemical and Physical Properties

The chemical properties of this compound are primarily derived from its non-deuterated analogue, δ-dodecalactone. The substitution of four hydrogen atoms with deuterium results in a slightly higher molecular weight but does not significantly alter its other physical and chemical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈D₄O₂ | N/A |

| Molecular Weight | 202.33 g/mol | N/A |

| CAS Number | 1394230-38-6 | N/A |

| Synonyms | δ-Laurolactone-d4 | N/A |

| Appearance | Colorless to pale yellow, viscous liquid | [2][3] |

| Odor | Fruity, peach-like, creamy, oily | [4][5][6] |

| Melting Point | -12 °C | [2][3][6] |

| Boiling Point | 140-141 °C at 1 mmHg; 295-296 °C at 760 mmHg (estimated) | [2][5][7] |

| Density | 0.942 g/mL at 25 °C | [2][5][6] |

| Refractive Index | n20/D 1.460 | [2][5][6] |

| Solubility | Insoluble in water; Soluble in alcohol and oils | [2][3][7] |

| XLogP3 | 3.6 | [3] |

Experimental Protocols

Detailed methodologies for the analysis of this compound and similar lactones are crucial for accurate quantification and characterization. The following are generalized protocols for common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive method for the quantification of lactones.

Sample Preparation:

-

For high-fat matrices, dissolve the sample in hexane.[8]

-

For liquid samples like wine, headspace solid-phase microextraction (HS-SPME) is a suitable pre-concentration technique.[9]

-

Prepare a stock solution of the deuterated standard in an appropriate solvent (e.g., ethanol).[10]

-

Spike samples with the internal standard solution.[9]

Instrumentation & Conditions:

-

GC System: Equipped with a capillary column, such as a DB-35MS or equivalent.[10]

-

Injector Temperature: 260 °C.[10]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[10][11]

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 min.

-

Ramp to 240 °C at 8 °C/min.

-

Ramp to 260 °C at 10 °C/min, hold for 8 min.[10]

-

-

MS System:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation and can be used for quantitative analysis.

Sample Preparation:

-

Dissolve a known amount of the sample in a deuterated solvent (e.g., CDCl₃ or CD₃OD).[12][13]

-

For quantitative NMR (qNMR), add a certified internal standard with a known concentration.

Instrumentation & Conditions:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).[14]

-

¹H NMR: Acquire spectra to observe the proton signals. The chemical shifts and coupling constants provide structural information.[15]

-

¹³C NMR: Acquire spectra to identify the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): Use these experiments to establish connectivity and confirm the structure.

-

¹⁷O NMR: Can provide insights into the electronic environment of the oxygen atoms in the lactone ring.[14]

Synthesis and Potential Biological Pathways

Synthesis Workflow

The synthesis of tetrahydropyran-2-ones can be achieved through various methods, including the Prins cyclization. This reaction involves the electrophilic addition of an aldehyde or ketone to an alkene followed by cyclization.

Caption: A simplified workflow for the synthesis of tetrahydropyrans via the Prins cyclization.

Potential Signaling Pathway Involvement

While the specific biological activities of 6-Heptyltetrahydro-2H-pyran-2-one have not been extensively studied, related pyran-2-one compounds have been shown to possess biological activity. For instance, 6-pentyl-2H-pyran-2-one has been investigated for its antifungal properties, with evidence suggesting its mechanism of action may involve the Target of Rapamycin (TOR) signaling pathway.[16] The TOR pathway is a highly conserved signaling cascade that regulates cell growth, proliferation, and metabolism in response to nutrients and growth factors.

Caption: Postulated interaction of a pyranone with the TOR signaling pathway.

General Experimental Workflow for Analysis

A typical workflow for the analysis of this compound in a biological or complex matrix involves several key steps from sample collection to data analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. delta-Dodecalactone | 713-95-1 [chemicalbook.com]

- 3. delta-Dodecalactone | C12H22O2 | CID 12844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Delta-Dodecalactone (713-95-1) – Premium Fruity-Lactonic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 5. Natural Delta Dodecalactone manufacturers and suppliers in China - ODOWELL [odowell.com]

- 6. d-Dodecalactone = 97 , FG 713-95-1 [sigmaaldrich.com]

- 7. (R)-delta-dodecalactone, 29587-89-1 [thegoodscentscompany.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-Opening Polymerizability of Lactone Monomers | Hoye Research Group [hoye.chem.umn.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. iq.ufrgs.br [iq.ufrgs.br]

- 16. A New Insight into 6-Pentyl-2H-pyran-2-one against Peronophythora litchii via TOR Pathway [mdpi.com]

The Metabolic Journey of δ-Laurolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

δ-Laurolactone, a twelve-carbon saturated lactone, is a lipophilic molecule with potential applications in various fields, including flavor, fragrance, and pharmaceuticals. Understanding its metabolic fate is crucial for assessing its safety, efficacy, and potential for drug interactions. This technical guide provides a comprehensive overview of the predicted metabolic pathways of δ-laurolactone in biological systems, based on the established metabolism of structurally similar δ-lactones and fatty acid lactones. It details the anticipated absorption, distribution, metabolism, and excretion (ADME) profile, and presents state-of-the-art experimental protocols for its investigation. Quantitative data from analogous compounds are summarized, and key metabolic and experimental workflows are visualized using diagrams to facilitate a deeper understanding.

Introduction

Lactones, cyclic esters, are a diverse group of compounds with significant biological activities. Their metabolic pathways are of considerable interest in drug development and toxicology. The metabolic fate of a given lactone is largely determined by its ring size, saturation, and the presence of other functional groups. For δ-lactones, the primary metabolic route is enzymatic hydrolysis of the ester bond, leading to the formation of the corresponding ω-hydroxy acid. This guide focuses on δ-laurolactone, a saturated δ-lactone derived from lauric acid, and aims to provide a predictive yet in-depth understanding of its biotransformation.

Predicted Metabolic Fate of δ-Laurolactone

The metabolism of δ-laurolactone is predicted to proceed through several key phases, primarily initiated by hydrolysis and potentially followed by further oxidation and conjugation.

Absorption and Distribution

As a lipophilic compound, δ-laurolactone is expected to be readily absorbed from the gastrointestinal tract via passive diffusion. Following absorption, it is likely to be distributed into systemic circulation, with potential for partitioning into adipose tissue due to its fatty acid-like structure.

Phase I Metabolism: Hydrolysis and Oxidation

The primary and most critical metabolic step for δ-lactones is the hydrolysis of the lactone ring. This reaction is catalyzed by a class of enzymes known as lactonases (or esterases with lactonase activity), which are abundant in various tissues, including the liver and blood. This hydrolysis is generally a rapid process and results in the formation of the corresponding open-chain hydroxy acid, 5-hydroxydodecanoic acid.

While hydrolysis is the main pathway, other Phase I reactions, such as oxidation, could potentially occur on the alkyl chain of the resulting 5-hydroxydodecanoic acid. This could involve ω- and (ω-1)-hydroxylation catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of dihydroxy fatty acids.

Phase II Metabolism: Conjugation

The primary metabolite, 5-hydroxydodecanoic acid, and any subsequent oxidized metabolites, possess functional groups (hydroxyl and carboxyl groups) that are amenable to Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion. The most common conjugation pathways for such compounds are glucuronidation and sulfation. Glucuronide and sulfate (B86663) conjugates of δ-decalactone have been identified in biological fluids, suggesting a similar fate for δ-laurolactone metabolites.[1]

Excretion

The water-soluble conjugated metabolites are expected to be efficiently eliminated from the body, primarily through urine and, to a lesser extent, bile. The rate of excretion will depend on the efficiency of the hydrolysis and conjugation processes.

Quantitative Data on the Metabolism of Analogous δ-Lactones

| Compound | Matrix | Analytical Method | Key Findings | Reference |

| δ-Decalactone | Cow's milk, butter fat, kidney fat | Not Specified | Identification of glucuronide and sulfate conjugates. | [1] |

| δ-Valerolactone | Rat Saliva and Serum | GC-MS, LC-MS | The compound and its corresponding sodium salt (5-hydroxyvaleric acid) were quantifiable. In vitro studies with rat liver microsomes indicated further metabolism. | [2][3] |

Experimental Protocols

To elucidate the precise metabolic fate of δ-laurolactone, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.

In Vitro Metabolism using Liver Microsomes

This experiment aims to investigate the Phase I metabolic stability of δ-laurolactone and identify its primary metabolites. Liver microsomes are a rich source of CYP enzymes and other drug-metabolizing enzymes.[4][5][6]

Materials:

-

δ-Laurolactone

-

Pooled human liver microsomes (or from other species of interest)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching

-

Internal standard (e.g., a structurally similar, stable isotopically labeled compound)

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: Prepare a master mix containing phosphate buffer, the NADPH regenerating system, and liver microsomes in a microcentrifuge tube. Pre-warm the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Add δ-laurolactone (dissolved in a small amount of organic solvent like DMSO, final concentration typically 1-10 µM) to the pre-warmed master mix to initiate the reaction.

-

Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Terminate the reaction at each time point by adding a 2-3 fold volume of cold acetonitrile containing the internal standard.

-

Sample Preparation: Vortex the samples and centrifuge to pellet the protein. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Analysis: Reconstitute the dried extract in the mobile phase and analyze by LC-MS/MS to quantify the remaining δ-laurolactone and identify potential metabolites.

In Vivo Pharmacokinetic Study in Rodents

This study is designed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of δ-laurolactone in a living organism.

Materials:

-

δ-Laurolactone

-

Test animals (e.g., Sprague-Dawley rats)

-

Dosing vehicle (e.g., corn oil for oral administration, saline with a co-solvent for intravenous administration)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Metabolism cages for urine and feces collection

-

LC-MS/MS system

Procedure:

-

Animal Dosing: Administer δ-laurolactone to the animals via the desired route (e.g., oral gavage or intravenous injection).

-

Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Process the blood to obtain plasma.

-

Urine and Feces Collection: House the animals in metabolism cages to collect urine and feces for 24 or 48 hours.

-

Sample Preparation:

-

Plasma: Precipitate proteins with a suitable organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge and analyze the supernatant.

-

Urine: Dilute the urine sample with water/mobile phase, centrifuge, and analyze the supernatant.

-

Feces: Homogenize the fecal samples, extract with an appropriate solvent, and process for analysis.

-

-

Analysis: Quantify the concentration of δ-laurolactone and its major metabolites in plasma, urine, and feces using a validated LC-MS/MS method.

Visualizations

The following diagrams illustrate the predicted metabolic pathway of δ-laurolactone and a typical experimental workflow.

Caption: Predicted metabolic pathway of δ-laurolactone.

Caption: General experimental workflow for metabolic studies.

Conclusion

The metabolic fate of δ-laurolactone in biological systems is predicted to be primarily driven by rapid enzymatic hydrolysis of the lactone ring to form 5-hydroxydodecanoic acid. This initial metabolite is then likely to undergo further Phase I oxidation and subsequent Phase II conjugation reactions to facilitate its excretion. The provided experimental protocols offer a robust framework for the definitive elucidation of these pathways and for obtaining crucial pharmacokinetic data. A thorough understanding of the ADME properties of δ-laurolactone is essential for its safe and effective application in various industries. Further research, employing the methodologies outlined in this guide, is warranted to confirm these predicted pathways and to fully characterize the metabolic profile of this compound.

References

- 1. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 2. Analytical Methodologies for Detection of Gamma-valerolactone, Delta-valerolactone, Acephate, and Azinphos Methyl and their Associated Metabolites in Complex Biological Matrices | Journal Article | PNNL [pnnl.gov]

- 3. Analytical Methodologies for Detection of Gamma-Valerolactone, Delta-Valerolactone, Acephate and Azinphos Methyl and Their Associated Metabolites in Complex Biological Matrices - UNT Digital Library [digital.library.unt.edu]

- 4. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

The Pivotal Role of Deuterated Lactones in Advanced Flavor Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical application of deuterated lactones in the precise and accurate quantification of flavor compounds. As the demand for authentic and consistent flavor profiles in food, beverages, and pharmaceutical products continues to grow, the need for robust analytical methodologies has become paramount. Deuterated lactones, when used as internal standards in Stable Isotope Dilution Assays (SIDA), represent the gold standard for flavor analysis, overcoming the inherent challenges of complex matrices and the volatile nature of these potent aroma compounds. This guide will delve into the core principles, experimental protocols, and quantitative data that underscore the importance of deuterated lactones in modern flavor science.

Core Principles: The Advantage of Isotopic Labeling

Lactones are significant contributors to the characteristic aromas of a wide range of products, from fruits and dairy to wine and spirits. However, their quantification is often challenging due to their pH-dependent instability and low volatility.[1][2] Stable Isotope Dilution Analysis (SIDA) using deuterated lactones as internal standards provides a solution to these analytical hurdles.

The fundamental principle of SIDA lies in the near-identical chemical and physical properties of a deuterated standard and its non-deuterated (analyte) counterpart.[3][4] This similarity ensures that both compounds behave almost identically during sample preparation, extraction, and chromatographic analysis. Consequently, any loss of analyte during these steps is mirrored by a proportional loss of the deuterated internal standard, allowing for highly accurate and precise quantification.[5][6]

Key Advantages of Using Deuterated Lactones:

-

Correction for Matrix Effects: Complex food and biological matrices can interfere with the ionization of the analyte in the mass spectrometer, leading to inaccurate results. Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, their ratio remains constant, thus negating these interferences.[3]

-

Compensation for Analyte Loss: During multi-step sample preparation and extraction procedures, some amount of the analyte is inevitably lost. By adding a known amount of the deuterated internal standard at the beginning of the workflow, the final analyte concentration can be accurately calculated based on the recovery of the standard.[5]

-

Improved Accuracy and Precision: SIDA is widely regarded as the most accurate method for quantifying trace-level volatile compounds in complex samples.[5][6] The use of deuterated internal standards significantly improves the reproducibility and reliability of the analytical results.

-

Enhanced Sensitivity: By using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) in selected ion monitoring (SIM) mode, the instrument can be set to detect only the specific mass fragments of the analyte and the deuterated standard, thereby increasing the signal-to-noise ratio and improving detection limits.[7]

Quantitative Data: Synthesis of Deuterated Lactones and Their Application

The synthesis of high-purity deuterated lactones is a critical prerequisite for their use in SIDA. Various synthetic routes have been developed to achieve high levels of deuterium (B1214612) incorporation. The following tables summarize key quantitative data from the synthesis of deuterated γ-lactones and the quantification of various lactones in dairy cream using deuterated internal standards.

Table 1: Synthesis Yields and Deuterium Incorporation for Select Deuterated γ-Lactones [8][9]

| Deuterated Lactone | Synthesis Method | Overall Yield (%) | Deuterium Incorporation (%) |

| [2,2,3,3-²H₄]-γ-Octalactone | Reduction of a doubly protected hydroxypropiolic acid with deuterium gas | 27 | >89 |

| [2,2,3,3-²H₄]-γ-Decalactone | Reduction of a doubly protected hydroxypropiolic acid with deuterium gas | 17 | >89 |

| [2,2,3,3-²H₄]-γ-Dodecalactone | Reduction of a doubly protected hydroxypropiolic acid with deuterium gas | 19 | >89 |

| [3,3,4-²H₃]-γ-Octalactone | Free radical addition of 2-iodoacetamide to [1,1,2-²H₃]-1-hexene | 6 | >92 |

| [3,3,4-²H₃]-γ-Dodecalactone | Free radical addition of 2-iodoacetamide to [1,1,2-²H₃]-1-decene | 23 | >92 |

Table 2: Concentration of Lactones in Dairy Cream Determined by SIDA Using Deuterated Internal Standards [1]

| Lactone | Raw Cream (µg/kg) | Pasteurized Cream (µg/kg) | Heat-Treated Raw Cream (µg/kg) |

| γ-Hexalactone | 2 | 2 | 2 |

| γ-Octalactone | 13 | 11 | 10 |

| γ-Decalactone | 31 | 30 | 50 |

| γ-Dodecalactone | 15 | 16 | 32 |

| δ-Octalactone | 33 | 36 | 60 |

| δ-Decalactone | 224 | 330 | 6220 |

| δ-Dodecalactone | 240 | 600 | 7980 |

| δ-Tetradecalactone | 31 | 33 | 68 |

| (Z)-6-Dodecen-4-olide | 12 | 11 | 21 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of deuterated lactones and their application in the analysis of flavor compounds in a food matrix.

Protocol 1: Synthesis of [2,2,3,3-²H₄]-γ-Lactones[10]

This protocol describes the synthesis of deuterated γ-lactones via the reduction of a doubly protected hydroxypropiolic acid with deuterium gas.

Materials:

-

Doubly protected hydroxypropiolic acid

-

Deuterium gas (D₂)

-

Palladium on carbon (Pd/C) catalyst

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolution: Dissolve the doubly protected hydroxypropiolic acid in ethyl acetate in a reaction vessel suitable for hydrogenation.

-

Catalyst Addition: Add the Pd/C catalyst to the solution.

-

Deuteration: Purge the reaction vessel with deuterium gas and maintain a positive pressure of D₂. Stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Work-up: Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired [2,2,3,3-²H₄]-γ-lactone.

-

Characterization: Confirm the structure and deuterium incorporation of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: Quantification of Lactones in Dairy Cream using SIDA and GC-MS[1][2]

This protocol outlines the general procedure for the quantification of lactones in a dairy cream sample using deuterated lactones as internal standards.

Materials:

-

Dairy cream sample

-

Deuterated lactone internal standard solution (known concentration)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Weigh a known amount of the dairy cream sample into a centrifuge tube.

-

Internal Standard Spiking: Add a precise volume of the deuterated lactone internal standard solution to the sample. The amount added should be comparable to the expected concentration of the analyte.

-

Extraction: Add dichloromethane to the sample, vortex thoroughly to extract the lipids and flavor compounds. Centrifuge to separate the organic and aqueous layers.

-

Drying and Concentration: Carefully transfer the organic layer to a clean vial, dry it over anhydrous sodium sulfate, and then concentrate the extract to a small volume under a gentle stream of nitrogen.

-

GC-MS Analysis: Inject an aliquot of the concentrated extract into the GC-MS system.

-

Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) to separate the lactones. Program the oven temperature to achieve good resolution of the target analytes.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) to monitor characteristic ions for each native lactone and its corresponding deuterated internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the deuterated internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators (prepared with known concentrations of the native lactone and a fixed concentration of the deuterated standard).

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows in the application of deuterated lactones for flavor analysis.

Caption: Workflow for Stable Isotope Dilution Analysis (SIDA).

Caption: Conceptual overview of deuterated lactone synthesis.

Conclusion

Deuterated lactones are indispensable tools in modern flavor analysis. Their use as internal standards in Stable Isotope Dilution Assays, coupled with powerful analytical techniques like GC-MS, enables researchers and industry professionals to achieve unparalleled accuracy and precision in the quantification of these critical aroma compounds. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the implementation of these advanced analytical strategies in food science, quality control, and the development of products with superior and consistent flavor profiles. As the quest for a deeper understanding of flavor chemistry continues, the application of deuterated lactones will undoubtedly play an increasingly vital role.

References

- 1. Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays Based on Novel Syntheses of Carbon-13-Labeled γ-Lactones and Deuterium-Labeled δ-Lactones in Combination with Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. imreblank.ch [imreblank.ch]

- 6. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]

- 7. rroij.com [rroij.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of deuterated gamma-lactones for use in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Deuterium Kinetic Isotope Effect: A Technical Guide for Drug Development Professionals

An In-depth Exploration of a Key Strategy in Modern Drug Design and Metabolism Optimization

For researchers, scientists, and professionals in drug development, the quest for optimizing a drug candidate's metabolic profile is a critical endeavor. One of the most elegant and effective strategies to emerge in medicinal chemistry is the use of deuterated standards, which leverages the kinetic isotope effect (KIE) to enhance a drug's pharmacokinetic properties. This technical guide provides a comprehensive overview of the core principles of the KIE in deuterated compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts and pathways.

The Core Principle: Understanding the Kinetic Isotope Effect

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. In drug metabolism, the focus is often on the replacement of hydrogen (¹H) with its heavier, stable isotope, deuterium (B1214612) (²H or D). The fundamental reason for the KIE lies in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.

A C-D bond is stronger and vibrates at a lower frequency than a C-H bond due to the greater mass of deuterium. This results in a lower zero-point energy for the C-D bond. Consequently, more energy is required to break a C-D bond compared to a C-H bond. In many drug metabolism pathways, particularly those mediated by cytochrome P450 (CYP) enzymes, the cleavage of a C-H bond is the rate-limiting step. By strategically replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolism at that position can be significantly reduced.[1][2]

This slowing of metabolic processes can lead to several desirable pharmacokinetic outcomes:

-

Increased drug exposure (AUC): The drug remains in the system for a longer period.

-

Longer half-life (t½): This can lead to less frequent dosing, improving patient compliance.

-

Lower peak plasma concentrations (Cmax): A more sustained release profile can potentially reduce side effects.

-

Altered metabolite profiles: The metabolic pathway can be shifted away from the formation of toxic or unwanted metabolites.

Caption: Zero-point energy diagram illustrating the kinetic isotope effect.

Quantitative Impact of Deuteration on Pharmacokinetics

The theoretical benefits of the kinetic isotope effect translate into measurable improvements in the pharmacokinetic profiles of deuterated drugs. The following tables summarize quantitative data from clinical studies, comparing key pharmacokinetic parameters of parent compounds and their deuterated analogs.

Table 1: Comparative Pharmacokinetic Parameters of Tetrabenazine (B1681281) and Deutetrabenazine

This table presents data from a study comparing single 25 mg oral doses of tetrabenazine and its deuterated form, deutetrabenazine. The parameters are for the sum of the active metabolites (α+β)-dihydrotetrabenazine (HTBZ).

| Parameter | (α+β)-HTBZ (from Tetrabenazine) | Deuterated (α+β)-HTBZ (from Deutetrabenazine) | Fold Change |

| Cmax (ng/mL) | 61.6 | 74.6 | ~1.2x |

| AUCinf (ng·hr/mL) | 261 | 542 | ~2.1x |

| t1/2 (hours) | 4.8 | 8.6 | ~1.8x |

Data synthesized from a study by Stamler et al. (2013).

Table 2: Comparative Pharmacokinetic Profile of Ivacaftor and Deutivacaftor (Ivacaftor-d9)

This table summarizes data from a head-to-head, single-dose, crossover Phase 1 clinical trial in healthy volunteers who received a single 150 mg dose of each compound.

| Parameter | Ivacaftor (150 mg) | Deutivacaftor (Ivacaftor-d9) (150 mg) | Key Observation |

| Area Under the Curve (AUC) | Baseline | Approximately 3-fold greater than Ivacaftor[3] | Substantially increased total drug exposure with Deutivacaftor. |

| Plasma Concentration at 24 hours (C24) | Baseline | Approximately 3-fold greater than Ivacaftor[3] | Higher sustained plasma levels of Deutivacaftor. |

| Half-life (t1/2) | Baseline | Approximately 40% longer than Ivacaftor[3] | Slower elimination of Deutivacaftor from the body. |

Data synthesized from studies on CTP-656 (deutivacaftor).[3][4]

Case Study: Deuteration of Paroxetine (B1678475) to Mitigate Drug-Drug Interactions

Paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), is primarily metabolized by the cytochrome P450 enzyme CYP2D6.[3][5] A key step in its metabolism is the demethylenation of the methylenedioxy group.[5] Paroxetine is also a mechanism-based inhibitor of CYP2D6, which can lead to clinically significant drug-drug interactions.[6]

By replacing the two hydrogen atoms on the methylenedioxy carbon with deuterium, Concert Pharmaceuticals developed CTP-347. This strategic deuteration alters the metabolic profile of paroxetine. In human liver microsomes, CTP-347 was cleared faster than paroxetine due to decreased inactivation of CYP2D6.[6] Phase 1 studies showed that CTP-347 was metabolized more rapidly in humans and had a lower pharmacokinetic accumulation index compared to paroxetine.[6] This modification resulted in significantly reduced drug-drug interactions with other CYP2D6-metabolized drugs.[6]

Caption: CYP2D6-mediated metabolism of paroxetine and the effect of deuteration.

Experimental Protocols for Assessing the Kinetic Isotope Effect

The evaluation of the kinetic isotope effect in deuterated drug candidates relies on robust in vitro and in vivo experimental protocols. A cornerstone of in vitro assessment is the microsomal stability assay.

In Vitro Microsomal Stability Assay

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.

Materials:

-

Test compound (deuterated and non-deuterated)

-

Pooled liver microsomes (human, rat, mouse, etc.)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (cofactor for CYP enzymes)

-

Ice-cold acetonitrile (B52724) (ACN) containing a suitable internal standard (often a stable isotope-labeled version of the analyte)

-

96-well plates

-

Incubator/shaker

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Working Solutions:

-

Prepare stock solutions of the test compounds (deuterated and non-deuterated) in a suitable organic solvent (e.g., DMSO).

-

Prepare the microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare the quenching solution: ice-cold acetonitrile containing the internal standard.

-

-

Incubation:

-

In a 96-well plate, add the microsomal suspension.

-

Add the test compound working solution to the wells to initiate the reaction (final concentration typically 1 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Sampling and Reaction Termination:

-

At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the incubation mixture.

-

Add the aliquot to a separate 96-well plate containing the ice-cold ACN with the internal standard. This immediately stops the enzymatic reaction and precipitates the proteins.

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the peak areas of the test compound and the internal standard.

-

-

Data Analysis:

-

Calculate the peak area ratio of the test compound to the internal standard for each time point.

-

Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.

-

Plot the natural logarithm (ln) of the percent remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

-

The KIE is determined by comparing the t½ and CLint values of the deuterated compound to its non-deuterated counterpart.

Caption: Workflow for the in vitro microsomal stability assay.

Conclusion

The strategic use of deuterium to leverage the kinetic isotope effect has become a powerful and validated approach in modern drug development. By slowing metabolic processes at specific sites within a molecule, researchers can significantly improve a drug's pharmacokinetic profile, leading to enhanced efficacy, better safety, and improved patient compliance. A thorough understanding of the principles of KIE, coupled with robust experimental evaluation, is essential for successfully applying this strategy to develop the next generation of improved therapeutics.

References

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. mason.gmu.edu [mason.gmu.edu]

- 3. benchchem.com [benchchem.com]

- 4. Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor with Differentiated Pharmacokinetics for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 6. Altering metabolic profiles of drugs by precision deuteration: reducing mechanism-based inhibition of CYP2D6 by paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of 6-Heptyltetrahydro-2H-pyran-2-one: A Technical Guide

Abstract

6-Heptyltetrahydro-2H-pyran-2-one, a saturated delta-lactone also known as δ-dodecalactone, is a naturally occurring volatile organic compound found across various biological kingdoms. This technical guide provides a comprehensive overview of its presence in nature, detailing its sources, quantitative data from different studies, and the experimental protocols utilized for its isolation and identification. Furthermore, this document explores the biosynthetic pathways leading to its formation and its potential role in chemical signaling, offering valuable insights for researchers in natural product chemistry, flavor and fragrance science, and chemical ecology.

Introduction

6-Heptyltetrahydro-2H-pyran-2-one (δ-dodecalactone) is a lipophilic molecule characterized by a six-membered lactone ring with a heptyl side chain. Its presence in various natural matrices contributes to the characteristic aromas of many fruits and dairy products. Beyond its sensory properties, the investigation into the natural occurrence of δ-dodecalactone provides a window into the metabolic pathways of diverse organisms and its potential ecological significance. This guide serves as a technical resource, consolidating current knowledge on the natural sources, quantification, and analysis of this compound.

Natural Sources and Quantitative Data

6-Heptyltetrahydro-2H-pyran-2-one has been identified as a volatile or semi-volatile component in a variety of natural sources, including fruits, dairy products, and microorganisms. The concentration of this lactone can vary significantly depending on the species, cultivar, processing methods, and environmental conditions.

Fruits

Peaches (Prunus persica) are a well-documented source of δ-dodecalactone, where it contributes to the characteristic fruity and creamy aroma. Its concentration, however, is highly dependent on the cultivar. For instance, a study on different peach varieties revealed that flat peaches can be characterized by the presence of δ-dodecalactone, along with γ-decalactone and benzaldehyde[1]. Another study identified high levels of γ-dodecalactone in the 'Yihe' honey peach and the 'Huangguifei' yellow peach, suggesting that the isomeric profile of dodecalactones is cultivar-specific[2]. Beyond peaches, δ-dodecalactone has been reported in raspberries at a concentration of 0.3 mg/kg, and in other fruits at levels up to 100.25 mg/kg[3].

Dairy Products

The creamy and buttery notes of many dairy products are, in part, attributed to the presence of δ-dodecalactone. It is a natural constituent of milk fat and its concentration can be influenced by heat treatment. Quantitative analysis has shown that δ-dodecalactone is present in butter at concentrations ranging from 2.55 to 24.2 mg/kg. One study found that the concentration of δ-dodecalactone in pasteurized cream was 2.5 times higher than in raw cream, with further heat treatment leading to a significant 19-fold increase. This suggests that thermal processing can promote the formation of this lactone from precursors present in milk fat.

Microbial Sources

Various microorganisms, particularly fungi of the genus Trichoderma, are known to produce a range of volatile secondary metabolites, including lactones. While many studies on Trichoderma volatiles focus on the more abundant 6-pentyl-2H-pyran-2-one (6-PP), the production of other pyrones, including δ-dodecalactone, has been reported[4][5]. The volatile profiles of Trichoderma species are highly dependent on the strain and growth conditions[4]. A patented process describes the biotechnological production of δ-dodecalactone from 2-dodecen-5-olide using anaerobic bacteria of the Clostridium genus, achieving a concentration of 9.6 g/L[6]. Another method utilizing Saccharomyces pastorianus for the bioreduction of Massoia oil yielded a concentration of 11.8 g/L of δ-dodecalactone[7].

Quantitative Data Summary

The following table summarizes the reported concentrations of 6-heptyltetrahydro-2H-pyran-2-one in various natural sources.

| Natural Source | Matrix | Concentration Range | Reference(s) |

| Fruits | Raspberry | 0.3 mg/kg | |

| Other Fruits | up to 100.25 mg/kg | ||

| Dairy Products | Butter | 2.55 - 24.2 mg/kg | |

| Raw Cream | - | ||

| Pasteurized Cream | 2.5-fold increase vs. raw cream | [8] | |

| Heat-treated Cream | 19-fold increase vs. raw cream | [8] | |

| Microbial Fermentation | Clostridium tyrobutyricum | 9.6 g/L | [6] |

| Saccharomyces pastorianus | 11.8 g/L | [7] | |

| Food Products | Baked Goods | 20 ppm | |

| Cheese | 3.8 ppm | ||

| Milk Products | 1 ppm | ||

| Coconut | 0.1 - 60 mg/kg |

Experimental Protocols

The identification and quantification of 6-heptyltetrahydro-2H-pyran-2-one from natural sources typically involve extraction and chromatographic analysis. The choice of method depends on the matrix and the research objectives.

Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)

HS-SPME is a solvent-free technique widely used for the analysis of volatile and semi-volatile compounds in fruits and microbial cultures.

Objective: To extract and identify volatile compounds, including δ-dodecalactone, from a fruit matrix.

Materials:

-

Fruit sample (e.g., peach)

-

Sodium chloride (NaCl)

-

Deionized water

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Headspace vials (20 mL) with magnetic screw caps (B75204) and septa

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Homogenize a known weight of the fruit sample. Transfer a specific amount of the homogenate (e.g., 5 g) into a 20 mL headspace vial.

-

Matrix Modification: Add a saturated NaCl solution or a specific amount of solid NaCl to the vial to increase the ionic strength of the aqueous phase, which enhances the release of volatile compounds into the headspace.

-

Incubation and Extraction: Seal the vial and place it in a temperature-controlled autosampler or water bath. Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

-

Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30-60 minutes) under agitation.

-

Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS system for thermal desorption of the analytes.

-

GC-MS Conditions:

-

Injector Temperature: Typically 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: A programmed temperature ramp is used to separate the compounds, for example, starting at 40°C, holding for a few minutes, then ramping up to a final temperature of around 250-280°C.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detection: Operate in electron ionization (EI) mode, scanning a mass range of, for example, 35-400 amu.

-

-

Compound Identification: Identify 6-heptyltetrahydro-2H-pyran-2-one by comparing its mass spectrum and retention index with those of an authentic standard and/or a mass spectral library (e.g., NIST, Wiley).

Solvent Extraction with Gas Chromatography-Mass Spectrometry (GC-MS)

Solvent extraction is a conventional method for isolating less volatile or higher concentration compounds from a solid or liquid matrix.

Objective: To extract δ-dodecalactone from a microbial culture broth.

Materials:

-

Microbial culture broth (e.g., Trichoderma or Clostridium fermentation)

-

Organic solvent (e.g., ethyl acetate, dichloromethane)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Extraction: Centrifuge the culture broth to separate the cells from the supernatant.

-

Combine the supernatant and an equal volume of the selected organic solvent in a separatory funnel.

-

Shake the funnel vigorously for several minutes, periodically venting to release pressure.

-

Allow the layers to separate and collect the organic layer.

-

Repeat the extraction of the aqueous layer with fresh solvent to ensure complete recovery.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Concentration: Filter the dried extract and concentrate it under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).

-

Analysis: Dissolve the concentrated extract in a small volume of a suitable solvent and analyze it by GC-MS using similar conditions as described in the HS-SPME protocol. For quantitative analysis, a calibration curve with an authentic standard of δ-dodecalactone should be prepared.

Biosynthesis and Signaling Pathways

The formation of lactones in biological systems is often linked to the metabolism of fatty acids. While the complete biosynthetic pathway of δ-dodecalactone in all organisms is not fully elucidated, a general pathway involving fatty acid synthesis and subsequent modification is proposed.

Proposed Biosynthetic Pathway

The biosynthesis of δ-dodecalactone is believed to originate from the fatty acid biosynthetic pathway. A C12 fatty acid, lauric acid, serves as the precursor. Through a series of enzymatic reactions, including hydroxylation and subsequent intramolecular esterification (lactonization), the six-membered ring of δ-dodecalactone is formed.

Potential Role in Chemical Signaling

Lactones are a class of molecules known to be involved in various forms of chemical communication, including quorum sensing in bacteria and as pheromones in insects. While the specific signaling role of δ-dodecalactone is not extensively studied, its structural similarity to other signaling lactones suggests a potential involvement in such processes.

Quorum Sensing: In many bacteria, N-acyl-homoserine lactones (AHLs) are key signaling molecules in quorum sensing, a mechanism of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. Although δ-dodecalactone is not a canonical AHL, its lactone structure could potentially interact with quorum sensing pathways, either as an agonist or antagonist.

Plant-Microbe Interactions: Volatile organic compounds produced by soil microbes like Trichoderma can influence plant growth and defense mechanisms. Lactones, including 6-PP, have been shown to play a role in these interactions[4][5]. It is plausible that δ-dodecalactone, as a component of the Trichoderma volatilome, could also be involved in mediating communication between the fungus and plant roots, potentially influencing plant development or inducing systemic resistance.

Conclusion

6-Heptyltetrahydro-2H-pyran-2-one is a widespread natural product with significant contributions to the flavor and aroma of various foods. Its presence in diverse organisms highlights the conservation of certain metabolic pathways. The provided experimental protocols offer a foundation for researchers to investigate its occurrence in new matrices. Future research should focus on elucidating the specific enzymatic control of its biosynthesis and exploring its potential roles in chemical ecology, particularly in the context of plant-microbe and insect-plant interactions. A deeper understanding of its biological activities could also open avenues for its application in agriculture and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Characterization of volatile constituents and odorous compounds in peach (Prunus persica L) fruits of different varieties by gas chromatography–ion mobility spectrometry, gas chromatography–mass spectrometry, and relative odor activity value [frontiersin.org]

- 3. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 4. Trichoderma harzianum Volatile Organic Compounds Regulated by the THCTF1 Transcription Factor Are Involved in Antifungal Activity and Beneficial Plant Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. EP0899342B1 - Process for the biotechnological production of Delta-decalactone and Delta-dodecalactone - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

Navigating Preclinical Research: A Technical Guide to 6-Heptyltetrahydro-2H-pyran-2-one-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the use of stable isotope-labeled compounds is a cornerstone of robust preclinical research. This guide provides an in-depth overview of 6-Heptyltetrahydro-2H-pyran-2-one-d4, a deuterated analog of the naturally occurring δ-lactone, also known as δ-dodecalactone. This document will detail its critical role in pharmacokinetic (PK) and pharmacodynamic (PD) studies, provide illustrative experimental protocols, and explore the potential biological significance of the δ-lactone core.

This compound (molecular formula: C₁₂H₁₈D₄O₂) is primarily utilized as an internal standard in bioanalytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of four deuterium (B1214612) atoms increases its molecular weight, allowing for its differentiation from the non-labeled analyte while maintaining nearly identical physicochemical properties. This ensures accurate and precise quantification of the parent compound in complex biological matrices.

Core Applications in Research

The primary application of this compound is to serve as an internal standard for the quantitative analysis of 6-Heptyltetrahydro-2H-pyran-2-one (δ-dodecalactone) in biological samples. This is crucial for:

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. Accurate quantification allows for the calculation of key PK parameters.

-

Metabolic Stability Assays: Assessing the rate at which a compound is metabolized by liver microsomes or other metabolic systems.

-

Bioavailability Studies: Comparing the plasma concentrations of a drug administered via different routes.

Quantitative Data Summary

| Parameter | Intravenous (4 mg/kg) | Oral (20 mg/kg) |

| Cmax (ng/mL) | - | 51.19 ± 16.41 |

| Tmax (h) | - | 0.20 ± 0.16 |

| AUC(0→t) (µg/L·h) | 380.62 ± 50.73 | 25.89 ± 14.01 |

| t1/2 (h) | - | 0.14 ± 0.05 |

| Bioavailability (F) | - | 1.36% |

Data adapted from a pharmacokinetic study of α-cyperone in rats[1]. This data is for illustrative purposes only and does not represent the actual pharmacokinetic parameters of 6-Heptyltetrahydro-2H-pyran-2-one.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a compound (the "analyte," e.g., 6-Heptyltetrahydro-2H-pyran-2-one) in rats using its deuterated analog (e.g., this compound) as an internal standard.

1. Animal Dosing and Sample Collection:

-

Animals: Male Sprague-Dawley rats (n=6 per group).

-

Formulation: The analyte is formulated in a suitable vehicle (e.g., a mixture of Cremophor EL, ethanol, and saline).

-

Administration:

-

Intravenous (IV) group: A single dose (e.g., 4 mg/kg) is administered via the tail vein.

-

Oral (PO) group: A single dose (e.g., 20 mg/kg) is administered by oral gavage.

-

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes to separate the plasma, which is then stored at -80°C until analysis.

2. Bioanalytical Method using LC-MS/MS:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of each plasma sample, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing the internal standard, this compound, at a fixed concentration.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic System: A suitable HPLC system (e.g., Agilent 1290 Infinity LC).

-

Column: A C18 analytical column (e.g., Zorbax Eclipse Plus C18, 2.1 × 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6460) with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

-

Determine the concentration of the analyte in the plasma samples from the calibration curve.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis software.

-

Workflow for LC-MS/MS Bioanalysis

Caption: Workflow for the bioanalysis of a target analyte using an internal standard.

Potential Signaling Pathways of δ-Lactones

While the primary use of the deuterated form is as an analytical standard, the biological activity of the parent compound, a δ-lactone, is of interest to researchers. Lactones, as a chemical class, have been shown to possess a range of biological activities, including anti-inflammatory and anti-cancer effects. Some studies suggest that certain lactones can modulate key cellular signaling pathways.

Modulation of Inflammatory Pathways

Several lactones have been reported to inhibit the activation of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) .[2][3][4][5] These pathways are central to the inflammatory response and are often dysregulated in chronic inflammatory diseases and cancer.

The general mechanism of action can be visualized as follows:

Caption: Potential inhibitory effects of δ-lactones on NF-κB and STAT3 signaling pathways.

Conclusion

This compound is an indispensable tool for researchers engaged in the preclinical evaluation of its non-deuterated counterpart, δ-dodecalactone, and potentially other structurally related lactones. Its use as an internal standard ensures the generation of high-quality, reliable pharmacokinetic data, which is fundamental for making informed decisions in the drug development pipeline. Furthermore, the growing body of evidence on the biological activities of δ-lactones suggests that this class of compounds may hold therapeutic potential, warranting further investigation into their mechanisms of action. This guide provides a foundational understanding for researchers and professionals working with this and similar deuterated compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Altholactone Inhibits NF-κB and STAT3 Activation and Induces Reactive Oxygen Species-Mediated Apoptosis in Prostate Cancer DU145 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. IKK/NF‐κB and STAT3 pathways: central signalling hubs in inflammation‐mediated tumour promotion and metastasis | EMBO Reports [link.springer.com]

- 5. NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safety and Handling of Isotope-Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough overview of the essential safety protocols and handling procedures for isotope-labeled compounds. Tailored for professionals in research and drug development, this document outlines best practices, regulatory considerations, and detailed experimental methodologies to ensure the safe and effective use of these critical research tools.

Fundamental Principles of Radiation Safety

The use of isotope-labeled compounds necessitates a robust understanding of radiation safety principles to minimize exposure to personnel and the environment. The cornerstone of radiation safety is the ALARA (As Low As Reasonably Achievable) principle, which dictates that all radiation exposure should be kept to a minimum.[1][2][3] This is achieved through a combination of time, distance, and shielding.

-

Time: Minimize the duration of handling radioactive materials.[1][2][3]

-

Distance: Maximize the distance from the radiation source. The intensity of radiation decreases with the square of the distance from the source.[4]

-

Shielding: Use appropriate materials to absorb radiation. The type and thickness of shielding depend on the type and energy of the emitted radiation.[4][5]

Properties and Hazards of Common Radioisotopes

A variety of radioisotopes are utilized in research, each with unique properties and associated hazards. Understanding these characteristics is crucial for implementing appropriate safety measures.

| Isotope | Symbol | Half-Life | Emission Type(s) | Max Energy (MeV) | Primary Hazard(s) |

| Tritium (B154650) | ³H | 12.3 years | Beta (β⁻) | 0.0186 | Internal (ingestion, inhalation, absorption) |

| Carbon-14 | ¹⁴C | 5730 years | Beta (β⁻) | 0.156 | Internal (ingestion, inhalation) |

| Phosphorus-32 | ³²P | 14.3 days | Beta (β⁻) | 1.71 | External and Internal |

| Sulfur-35 | ³⁵S | 87.4 days | Beta (β⁻) | 0.167 | Internal (ingestion, inhalation) |

| Iodine-125 | ¹²⁵I | 59.4 days | Gamma (γ), X-ray | 0.035 (γ) | External and Internal (thyroid uptake) |

| Iodine-131 | ¹³¹I | 8.02 days | Beta (β⁻), Gamma (γ) | 0.606 (β⁻), 0.364 (γ) | External and Internal (thyroid uptake) |

| Cobalt-60 | ⁶⁰Co | 5.27 years | Gamma (γ) | 1.17, 1.33 | External |

| Cesium-137 | ¹³⁷Cs | 30.17 years | Gamma (γ) | 0.662 | External |

Occupational Exposure Limits and Shielding

Regulatory bodies establish annual limits on intake (ALIs) for occupational exposure to radionuclides.[6][7][8][9] Adherence to these limits is mandatory.

Annual Limits on Intake (ALI)

The ALI is the derived limit for the amount of radioactive material taken into the body of an adult worker by inhalation or ingestion in a year.[6][7][9]

| Radionuclide | Ingestion ALI (μCi) | Inhalation ALI (μCi) |

| Tritium (³H) | 80,000 | 80,000 |

| Carbon-14 (¹⁴C) | 2,000 | 2,000 |

| Phosphorus-32 (³²P) | 600 | 400 |

| Sulfur-35 (³⁵S) | 5,000 | 8,000 |

| Iodine-125 (¹²⁵I) | 40 | 60 |

| Iodine-131 (¹³¹I) | 30 | 50 |

| Cobalt-60 (⁶⁰Co) | 300 | 30 |

| Cesium-137 (¹³⁷Cs) | 100 | 200 |

Note: ALI values can vary based on the chemical form of the radionuclide.

Shielding Materials and Thickness

Effective shielding is critical for minimizing external exposure, particularly from beta and gamma emitters.

Beta Emitters: Low atomic number materials like acrylic (Plexiglas) are used to minimize the production of Bremsstrahlung (X-rays).[10]

| Isotope | Required Shielding |

| ³H, ¹⁴C, ³⁵S | Typically none required for small lab quantities. |

| ³²P | ~1 cm of acrylic |

Gamma Emitters: High-density materials like lead, steel, and concrete are required for shielding gamma radiation.[5][10] The thickness needed is often expressed in terms of Half-Value Layers (HVL), the thickness of material required to reduce the radiation intensity by half.[11]

| Isotope | Gamma Energy (MeV) | HVL Lead (cm) | HVL Steel (cm) | HVL Concrete (cm) |

| ¹²⁵I | 0.035 | ~0.02 | - | - |

| ¹³¹I | 0.364 | 0.3 | 2.5 | 6.4 |

| ¹³⁷Cs | 0.662 | 0.7 | 1.6 | 4.8 |

| ⁶⁰Co | 1.17, 1.33 | 1.2 | 2.1 | 6.6 |

Laboratory Procedures and Best Practices

Strict adherence to established laboratory procedures is paramount for the safe handling of isotope-labeled compounds.

Designated Work Areas

-

Work with radioactive materials should be conducted in designated and clearly labeled areas.

-

Benchtops should be covered with absorbent paper with an impermeable backing.

-

A radiation survey meter appropriate for the isotopes being used should be readily available.

Personal Protective Equipment (PPE)

-

A lab coat or other protective clothing should be worn.

-

Safety glasses are mandatory.

-

Disposable gloves should be worn and monitored for contamination frequently. For some compounds, double gloving is recommended.

Waste Disposal

Radioactive waste must be segregated and disposed of according to institutional and regulatory guidelines.[12] Waste streams are typically separated by:

-

Isotope half-life: Short-lived vs. long-lived isotopes.

-

Physical form: Solid vs. liquid.

-

Type of waste: Aqueous, organic solvent, scintillation vials, sharps.

All radioactive waste containers must be clearly labeled with the radiation symbol, the isotope(s), the activity level, and the date.[12]

Contamination Monitoring

-

Regular surveys of the work area, equipment, and personnel should be performed with a suitable survey meter (e.g., Geiger-Müller counter for high-energy beta emitters, sodium iodide probe for gamma emitters).

-

For low-energy beta emitters like ³H and ¹⁴C, wipe tests followed by liquid scintillation counting are necessary to detect contamination.[9]

Experimental Protocols

Protocol for Tritium Labeling of a Small Molecule via Catalytic Reduction

This protocol describes a general method for introducing a tritium label into a molecule containing a double or triple bond or a halide.[13][14]

Materials:

-

Unlabeled precursor molecule

-

Tritium gas (³H₂)

-

Palladium on carbon (Pd/C) catalyst

-

Anhydrous solvent (e.g., ethanol, ethyl acetate)

-

Reaction vessel with a stir bar

-

Vacuum/tritium manifold

-

HPLC for purification

-

Liquid scintillation counter for analysis

Procedure:

-

Dissolve the precursor molecule in the anhydrous solvent in the reaction vessel.

-

Add the Pd/C catalyst to the solution.

-

Attach the reaction vessel to the vacuum/tritium manifold and degas the solution by repeated freeze-pump-thaw cycles.

-

Introduce tritium gas into the reaction vessel to the desired pressure.

-

Stir the reaction mixture at room temperature for the specified time (typically a few hours).

-

After the reaction is complete, carefully vent the excess tritium gas according to safety procedures.

-

Remove the catalyst by filtration through a syringe filter.

-

Remove the labile tritium by repeated evaporation with a protic solvent (e.g., methanol).

-

Purify the tritiated product using preparative HPLC.

-

Determine the radiochemical purity and specific activity of the final product using radio-HPLC and liquid scintillation counting.

Protocol for Liquid Scintillation Counting (LSC)

LSC is the standard method for quantifying low-energy beta-emitting isotopes.[15]

Materials:

-

Liquid scintillation vials

-

Liquid scintillation cocktail

-

Sample to be counted (e.g., from a wipe test or an experimental sample)

-

Liquid scintillation counter

Procedure:

-

Pipette the sample into a liquid scintillation vial. For wipe tests, place the wipe directly into the vial.

-